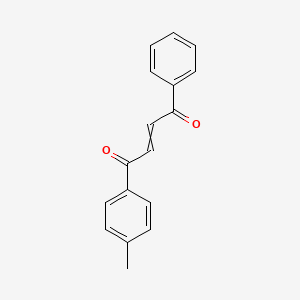
1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione is an organic compound with the molecular formula C17H14O2 It is characterized by the presence of a phenyl group and a p-tolyl group attached to a but-2-ene-1,4-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-4-(p-tolyl)but-3-yn-1-ol with diphenyl diselenide under electrochemical conditions . The reaction is typically carried out in a solvent such as acetonitrile, with the use of graphite and platinum electrodes. The reaction conditions include maintaining the reaction mixture under air and using a power supply for electrolysis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and electrochemical reactions can be applied. Industrial production would likely involve scaling up the laboratory procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and diphenyl diselenide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparaison Avec Des Composés Similaires
1-Phenyl-4-(p-tolyl)but-2-yne-1,4-dione: Similar structure but with a triple bond instead of a double bond.
4,4,4-Trifluoro-1-phenyl-2-buten-1-one: Contains a trifluoromethyl group instead of a p-tolyl group.
Uniqueness: 1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione is unique due to its specific combination of phenyl and p-tolyl groups attached to a but-2-ene-1,4-dione backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
25233-80-1 |
|---|---|
Formule moléculaire |
C17H14O2 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-4-phenylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C17H14O2/c1-13-7-9-15(10-8-13)17(19)12-11-16(18)14-5-3-2-4-6-14/h2-12H,1H3 |
Clé InChI |
XGLDFBYLSWWPQM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-{[(2-methoxy-1-methyl-2-oxoethyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B11945461.png)
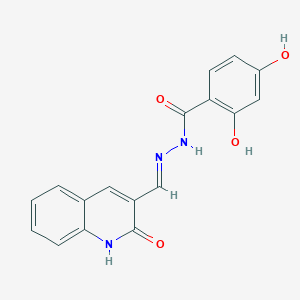

![N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine](/img/structure/B11945471.png)


![2-Pyridinamine, N2-[1-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-](/img/structure/B11945483.png)
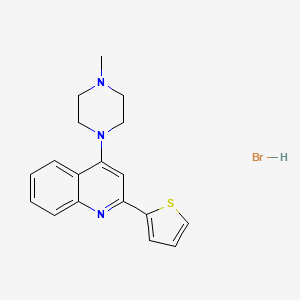

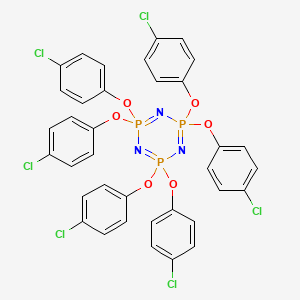
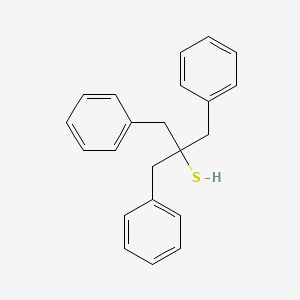
![9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]-](/img/structure/B11945537.png)


